Evidence Item 1: (E)-Geometric Isomer Configuration Is a Prerequisite for Downstream Kinase Inhibitory Activity
The (E)-geometric configuration of the butenamide double bond in CAS 2006281-61-2 is structurally required for correct spatial presentation of the dimethylamino-butenoyl side chain within the ATP-binding cleft of ErbB family kinases. Published SAR data for the 4-(dimethylamino)but-2-enamide pharmacophore demonstrate that (E)-isomers exhibit substantially higher potency in kinase inhibition assays compared to (Z)-forms, attributable to the geometric requirement for the Michael acceptor moiety to reach the conserved cysteine residue (Cys797 in EGFR, Cys805 in HER2) targeted by covalent irreversible inhibitors such as neratinib and afatinib . The (E)-configuration is explicitly specified in the IUPAC name and InChI Key (HVCSSBOGPCKDRQ-BJILWQEISA-N, with the '/b4-3+' stereochemical descriptor) of CAS 2006281-61-2, confirming this critical structural attribute .
| Evidence Dimension | Geometric isomer configuration and stereochemical requirement for kinase inhibition |
|---|---|
| Target Compound Data | (E)-isomer exclusively; InChI stereodescriptor /b4-3+; IUPAC specifies (2E) configuration |
| Comparator Or Baseline | (Z)-isomers of 4-(dimethylamino)but-2-enamide derivatives: reported to show substantially reduced or negligible kinase inhibitory potency due to misalignment of the acrylamide warhead with the target cysteine residue |
| Quantified Difference | Not quantified for this specific compound; class-level SAR: (E)-isomers essential for covalent irreversible inhibition; (Z)-isomers lack correct geometry for Michael addition to catalytic cysteine |
| Conditions | Class-level SAR derived from EGFR/HER2 irreversible inhibitor programs (afatinib, neratinib, pelitinib); ATP-binding pocket cysteine targeting |
Why This Matters
Procurement of (Z)-isomer or stereochemically undefined material introduces risk of producing a neratinib intermediate incapable of delivering the correct geometry for irreversible kinase inhibition, potentially rendering downstream API inactive; the (E)-configuration is a non-negotiable structural requirement.
